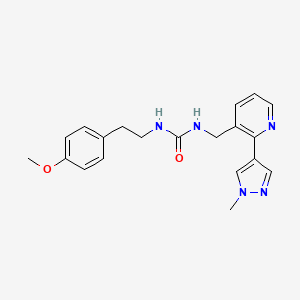![molecular formula C17H16N2O4S B2878014 (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 895456-21-0](/img/structure/B2878014.png)
(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been synthesized and studied for their potential biological activities . They have been found to exhibit cytotoxic and antibacterial activities .
Synthesis Analysis
The synthesis of benzo[d]thiazol-2(3H)-one derivatives involves 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of these compounds typically includes a benzo[d]thiazol-2(3H)-one core, with various substituents attached to the benzene ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve 1,3-dipolar cycloaddition reactions .Scientific Research Applications
Synthesis and Biological Activity
Development of Novel Heterocyclic Compounds : A study highlighted the synthesis of various heterocyclic compounds derived from visnagenone and khellinone, demonstrating significant analgesic and anti-inflammatory activities. These compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, were tested for their COX-1/COX-2 inhibitory activities, showcasing notable selectivity and potency (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial Activity of Thiazole-Based Amides : Research on a thiazole-based heterocyclic amide revealed good antimicrobial activity against both Gram-negative and Gram-positive bacteria as well as fungi. This suggests potential pharmacological and medical applications, highlighting the importance of the thiazole moiety in antimicrobial efficacy (Şukriye Çakmak et al., 2022).
Synthesis of Furan-Benzo[b]furan Derivatives : Another study focused on the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its conversion to benzothiazole derivatives, which were further modified through electrophilic substitution reactions. This research contributes to the development of novel compounds with potential chemical applications (А. Aleksandrov, М. М. El’chaninov, 2017).
Leukotriene B4 Inhibitory Activity : The preparation of benzo[b]furan derivatives and their evaluation on leukotriene B4 inhibitory activity and growth inhibitory activity in cancer cell lines demonstrates the therapeutic potential of these compounds. This highlights the relevance of furan derivatives in the development of cancer therapeutics (Mari Kuramoto et al., 2008).
EGFR Inhibitors for Cancer Therapy : A novel series of benzo[d]thiazole-2-carboxamide derivatives were designed and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating potential as epidermal growth factor receptor (EGFR) inhibitors. This research provides insight into the design of new cancer therapeutic agents (Lan Zhang et al., 2017).
Influenza A Virus Inhibitors : Furan-carboxamide derivatives were synthesized and identified as novel inhibitors of the lethal H5N1 influenza A virus. This study presents a new scaffold for the development of anti-influenza agents, emphasizing the importance of furan derivatives in antiviral research (Yu Yongshi et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(5,6-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-4-7-19-11-9-13(21-2)14(22-3)10-15(11)24-17(19)18-16(20)12-6-5-8-23-12/h4-6,8-10H,1,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSXKNBFQSNZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=CC=CO3)S2)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(butylcarbamoyl)cyclohexyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2877931.png)
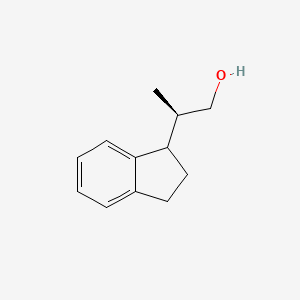
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2877935.png)
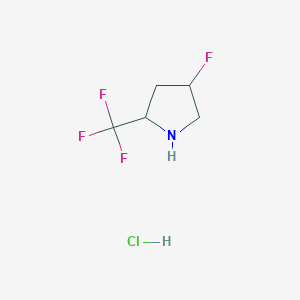
![1-[(2-fluorophenyl)methyl]-3,9-dimethyl-7-(2-methylprop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2877939.png)
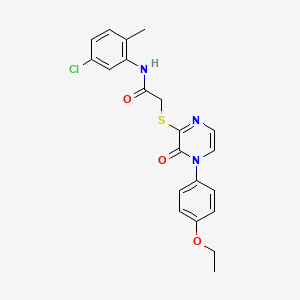
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2877942.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2877945.png)
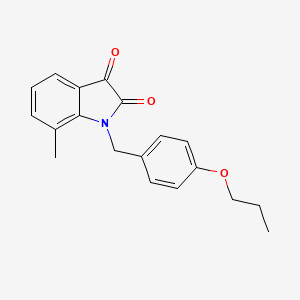
![1-[4-(8-Hydroxy-3,4-dihydro-2H-quinoline-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2877947.png)
![4-[3-(3,5-Dimethylpyrazol-1-yl)pyrazin-2-yl]morpholine](/img/structure/B2877949.png)
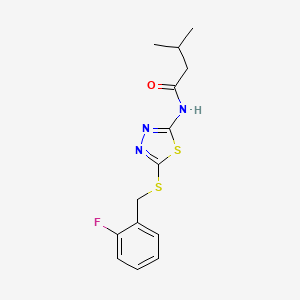
![methyl 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2877952.png)
